2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid is an organic compound that features both fluorine and methoxy functional groups attached to a phenyl ring, along with a nitrobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxyphenylboronic acid and 4-nitrobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 4-fluoro-3-methoxyphenylboronic acid and 4-nitrobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow techniques to enhance productivity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, methanol.
Esterification: Alcohols, sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: 2-(4-Fluoro-3-methoxyphenyl)-4-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 2-(4-fluoro-3-methoxyphenyl)-4-nitrobenzoate.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.
Biological Studies: It can be used in biochemical assays to study enzyme inhibition or receptor binding due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the nitro group can also facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the nitrobenzoic acid moiety.
4-Nitrobenzoic acid: Contains the nitrobenzoic acid moiety but lacks the fluorine and methoxy groups.
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-6-8(2-5-12(13)15)11-7-9(16(19)20)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHJLXREQKRCPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690204 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-73-3 |
Source
|
Record name | 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.